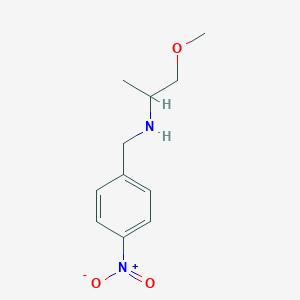

1-methoxy-N-(4-nitrobenzyl)propan-2-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNSLXDMVRQGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397691 | |

| Record name | 1-methoxy-N-(4-nitrobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444907-60-2 | |

| Record name | 1-methoxy-N-(4-nitrobenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for 1-methoxy-N-(4-nitrobenzyl)propan-2-amine

A retrosynthetic analysis of this compound reveals two primary and logical disconnection points around the central nitrogen atom, leading to readily available starting materials.

The most prominent disconnection is at the C-N bond between the benzylic carbon and the nitrogen atom. This suggests a reductive amination pathway, which is a powerful and widely used method for the synthesis of amines. acsgcipr.org This disconnection leads to two key precursors: 1-methoxypropan-2-amine and 4-nitrobenzaldehyde (B150856). This approach is highly convergent and utilizes common and commercially available starting materials.

An alternative disconnection can be made at the C-N bond between the isopropyl moiety and the nitrogen atom. This would suggest an N-alkylation reaction between 1-methoxypropan-2-amine and a 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide. This pathway is also a viable and common method for the formation of secondary amines.

A third, less common, disconnection could involve the C-O bond of the methoxy (B1213986) group, but this would lead to more complex synthetic intermediates and is generally not a preferred route.

Based on efficiency and the prevalence of the methodology in organic synthesis, the reductive amination approach is often the most strategic choice for the preparation of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of the synthesis of this compound is crucial for maximizing the product yield and minimizing the formation of byproducts. Key parameters to consider include the choice of solvent and the catalyst system.

The choice of solvent can significantly impact the rate and selectivity of the reductive amination reaction. researchgate.neteui.eu

For the imine formation step, protic solvents like methanol (B129727) and ethanol (B145695) are often effective as they can participate in the protonation of the carbonyl group, activating it towards nucleophilic attack by the amine. Methanol, in particular, has been identified as an excellent solvent for reductive amination due to its ability to promote both imine formation and subsequent hydrogenation. researchgate.neteui.eu

For the reduction step using hydride reagents, aprotic solvents can be advantageous. For instance, 1,2-dichloroethane (B1671644) (DCE) is the preferred solvent for reductions with sodium triacetoxyborohydride. organic-chemistry.org The use of solvent-free conditions has also been explored for reductive aminations and can lead to higher yields and reduced reaction times in some cases. researchgate.net

The following table summarizes the effect of different solvents on the reductive amination of ketones, which provides insights applicable to the synthesis of the target compound.

| Solvent | Reaction Rate | Selectivity | Notes |

| Methanol | High | High | Promotes both imine formation and hydrogenation. researchgate.neteui.eu |

| Ethanol | Moderate | Good | A viable alternative to methanol. researchgate.net |

| Isopropanol | Lower | Good | Slower reaction rates compared to methanol and ethanol. researchgate.net |

| Dioxane | Variable | Variable | Aprotic polar solvent, outcome can be catalyst dependent. researchgate.net |

| Tetrahydrofuran (THF) | Variable | Variable | Another aprotic polar solvent with catalyst-dependent performance. researchgate.net |

| Water | Low | Low (favors alcohol formation) | Generally not suitable for imine formation in this context. researchgate.net |

The choice of catalyst is critical for both catalytic hydrogenation and for reactions involving metal-hydride complexes.

In catalytic hydrogenation, common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. rug.nl The activity and selectivity of these catalysts can be influenced by the support material and the presence of additives. For instance, platinum nanowires have been shown to be highly active and selective for the reductive amination of aldehydes and ketones with ammonia (B1221849). researchgate.net

For reductive aminations using silane-based reducing agents, various catalysts have been investigated. For example, the [RuCl2(p-cymene)]2/Ph2SiH2 system is efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org Dibutyltin dichloride has also been used as a catalyst in conjunction with phenylsilane. organic-chemistry.org

In the context of N-alkylation reactions with alcohols, which proceed via a "borrowing hydrogen" mechanism, iridium(I) complexes with N-heterocyclic carbene (NHC) ligands have demonstrated high catalytic activity. rsc.org

The table below provides a comparative overview of different catalyst systems for reductive amination.

| Catalyst System | Reducing Agent | Substrate Scope | Notes |

| Pd/C | H₂ | Broad | Common and effective for hydrogenation of imines. acsgcipr.org |

| Pt/C | H₂ | Broad | Another widely used hydrogenation catalyst. acsgcipr.org |

| Raney Ni | H₂ | Broad | A cost-effective alternative to precious metal catalysts. rug.nl |

| NaBH(OAc)₃ | - | Aldehydes, Ketones | Mild and selective reagent, often used without a catalyst. organic-chemistry.org |

| InCl₃/Et₃SiH | Et₃SiH | Aldehydes, Ketones | Highly chemoselective system. organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Ph₂SiH₂ | Aldehydes | Efficient for reductive amination with anilines. organic-chemistry.org |

Temperature, Pressure, and Concentration Parameter Optimization

A comprehensive search of chemical databases and scientific literature did not yield specific studies on the optimization of reaction parameters for the synthesis of this compound. Typically, the optimization of a synthetic protocol such as reductive amination involves a systematic variation of temperature, pressure, and reactant concentrations to maximize yield and minimize reaction time and by-product formation.

For similar reductive amination reactions, temperature is a critical parameter. It must be high enough to facilitate the formation of the intermediate imine but not so high as to cause degradation of reactants or products. Pressure, particularly of hydrogen gas in catalytic hydrogenations, directly influences the rate of reduction. The concentration of reactants can affect reaction kinetics and, in some cases, the equilibrium position of the initial imine formation. Without specific research on this compound, a hypothetical optimization table can be constructed based on general principles for analogous reactions.

Table 1: Hypothetical Parameter Optimization for the Synthesis of this compound via Reductive Amination

| Parameter | Range Explored (Hypothetical) | Optimal Value (Hypothetical) | Effect on Reaction |

|---|---|---|---|

| Temperature (°C) | 25 - 80 | 50 | Higher temperatures may lead to by-product formation. |

| Pressure (H₂) (bar) | 1 - 10 | 5 | Increased pressure generally increases the rate of reduction. |

| Concentration (mol/L) | 0.1 - 1.0 | 0.5 | Higher concentrations can increase reaction rate but may lead to solubility issues. |

It is crucial to reiterate that the data in Table 1 is illustrative and not based on experimental findings for this specific compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of any chemical compound aims to reduce its environmental impact. This involves assessing metrics like atom economy and the E-factor, and developing more sustainable synthetic routes.

Atom Economy and Environmental Factor (E-factor) Assessments

Atom Economy is a theoretical measure of the efficiency of a chemical reaction in converting reactants to the desired product. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For the synthesis of this compound from 1-methoxypropan-2-amine and 4-nitrobenzaldehyde via reductive amination with a reducing agent like sodium borohydride (B1222165), the atom economy would be less than 100% due to the atoms from the reducing agent not being incorporated into the final product.

The Environmental Factor (E-factor) provides a more practical measure of the waste generated in a process. It is the ratio of the mass of waste to the mass of the product. rsc.orgyoutube.com A lower E-factor indicates a greener process. rsc.org The calculation includes all materials used, such as solvents, reagents, and unreacted starting materials.

Table 2: Hypothetical Green Chemistry Metrics for the Synthesis of this compound

| Metric | Ideal Value | Hypothetical Calculated Value | Notes |

|---|---|---|---|

| Atom Economy | 100% | < 90% | Dependent on the specific reducing agent and other reagents used. |

Without a defined and optimized synthetic protocol, a precise calculation of the atom economy and E-factor for the synthesis of this compound is not possible.

Development of Sustainable and Benign Synthetic Protocols

The development of sustainable synthetic methods for this compound would focus on several key areas of green chemistry:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even solvent-free conditions.

Catalysis: Employing catalytic methods, especially those using non-precious and recyclable catalysts, to improve efficiency and reduce waste. frontiersin.org Catalytic transfer hydrogenation, for instance, could be an alternative to using stoichiometric hydride reagents.

Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the immediate synthesis from petrochemical-derived starting materials, a broader green chemistry approach would consider the synthesis of the precursors from renewable resources.

One potential avenue for a greener synthesis is the use of biocatalysis. Amine dehydrogenases, for example, have been shown to be effective in the reductive amination of ketones to produce chiral amines, often with high enantioselectivity and under mild, aqueous conditions. frontiersin.org The application of such enzymatic methods to the synthesis of this compound could represent a significant step towards a more sustainable process. However, no such biocatalytic route has been reported for this specific compound.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Mechanistic Studies of Synthetic Steps Leading to 1-methoxy-N-(4-nitrobenzyl)propan-2-amine

The synthesis of this compound is typically achieved through reductive amination. This process involves the reaction of 1-methoxypropan-2-amine with 4-nitrobenzaldehyde (B150856) to form a Schiff base intermediate, which is then reduced to the final amine product.

Kinetic and Thermodynamic Analysis of Key Reactions

A related reductive amination, the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline from p-nitrobenzaldehyde and p-anisidine, proceeds with a high yield of over 90%, indicating favorable thermodynamics. nih.govresearchgate.net This reaction involves the formation of an aldimine intermediate, which is then reduced using sodium borohydride (B1222165) in the presence of a catalytic amount of acetic acid. nih.govresearchgate.net

| Reaction Parameter | Observation for a Related Reductive Amination |

| Reactants | p-nitrobenzaldehyde, p-anisidine |

| Solvent | Methanol (B129727) |

| Reducing Agent | Sodium Borohydride (NaBH4) |

| Catalyst | Acetic Acid (catalytic amount) |

| Yield | > 90% |

This table presents data for the synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline, a structurally similar compound, to infer the likely favorable thermodynamics for the synthesis of this compound.

Investigation of Transition States and Intermediate Species

The synthesis of this compound proceeds through a key imine intermediate. The formation of this intermediate involves the nucleophilic attack of the primary amine of 1-methoxypropan-2-amine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by dehydration to form the C=N double bond of the imine. The transition state for this step involves a tetrahedral intermediate.

The subsequent reduction of the imine by a hydride source, such as sodium borohydride, involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the imine. This leads to the formation of the final secondary amine. The transition state for the reduction step is influenced by the nature of the reducing agent and the solvent system used.

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the presence of the secondary amine, the nitroaromatic group, and the methoxypropyl chain.

Oxidation Reactions and Pathways

The secondary amine group in this compound can undergo oxidation reactions. However, the presence of the electron-withdrawing nitro group on the benzyl (B1604629) moiety can influence the reactivity of the amine. Specific oxidation pathways and the resulting products would depend on the oxidizing agent used and the reaction conditions.

Reduction Reactions, Specifically of the Nitro Group

The nitro group of this compound is susceptible to reduction, a common transformation for nitroaromatic compounds. This reduction can be achieved using various reducing agents and catalytic systems, leading to the corresponding aniline (B41778) derivative.

The reduction of nitroaromatic compounds is a crucial step in the synthesis of aromatic amines, which are important intermediates in various industries. jsynthchem.com A variety of methods have been developed for this transformation, including the use of sodium borohydride in the presence of transition metal complexes like Ni(PPh3)4, which has been shown to be an efficient system for the reduction of nitro compounds to their corresponding amines. jsynthchem.com Other metal-free methods, such as using tetrahydroxydiboron, have also been reported to be highly chemoselective for the reduction of aromatic nitro groups. organic-chemistry.org

| Catalyst/Reducing Agent | Reaction Conditions | Key Features |

| NaBH4 / Ni(PPh3)4 | Ethanol (B145695), Room Temperature | Efficient reduction of nitroaromatics. |

| HSiCl3 / Tertiary Amine | Not specified | Metal-free, wide applicability, tolerates many functional groups. |

| Tetrahydroxydiboron / 4,4′-bipyridine | Room Temperature, 5 minutes | Metal-free, highly chemoselective. |

| (Ph3P)3RuCl2 / Zn/water | Not specified | Inexpensive catalyst, chemoselective reduction. |

This table summarizes various catalytic systems used for the reduction of nitroaromatic compounds, which are applicable to the reduction of the nitro group in this compound.

Hydrolysis and Solvolysis Stability Studies

The stability of this compound towards hydrolysis and solvolysis is an important aspect of its chemical profile. The ether linkage in the methoxypropyl group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. The N-benzyl bond can also be susceptible to cleavage under certain hydrogenolysis conditions. Detailed stability studies would be necessary to quantify the rates of degradation under various pH and solvent conditions.

Functional Group Interconversion Strategies on this compound

The structure of this compound offers several avenues for targeted functional group interconversions, enabling the synthesis of a variety of derivatives. The primary sites for these transformations are the nitro group and the secondary amine.

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction, which can be achieved using a wide range of reagents to yield the corresponding aniline derivative, 4-((1-methoxypropan-2-ylamino)methyl)aniline. This transformation is a cornerstone in the chemistry of nitroaromatic compounds. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride in acidic media or sodium dithionite (B78146) are also effective. The choice of reagent can be critical to ensure chemoselectivity, preserving the other functional groups within the molecule.

Oxidation of the Secondary Amine: The secondary amine can undergo oxidation to form a variety of products, depending on the oxidant and reaction conditions. For instance, treatment with hydrogen peroxide can lead to the formation of the corresponding nitrone. Other oxidizing agents may lead to the cleavage of the N-benzyl bond.

Cleavage of the N-Benzyl Bond: The bond between the nitrogen and the benzylic carbon can be cleaved through several methods. Reductive cleavage can be accomplished by catalytic hydrogenation, which would also reduce the nitro group. Oxidative cleavage of N-benzyl amines can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036), which can selectively debenzylate the amine. Electrochemical methods have also been developed for the oxidative cleavage of benzylic C-N bonds.

The following table summarizes key functional group interconversion strategies applicable to this compound:

| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|---|

| Nitro Group | Reduction | Catalytic hydrogenation (e.g., H2, Pd/C), Metal/acid (e.g., SnCl2/HCl), Sodium dithionite (Na2S2O4) | 4-((1-methoxypropan-2-ylamino)methyl)aniline |

| Secondary Amine | Oxidation | Hydrogen peroxide (H2O2) | N-(1-methoxypropan-2-yl)-1-(4-nitrophenyl)methanimine oxide (a nitrone) |

| N-Benzyl Bond | Reductive Cleavage | Catalytic hydrogenation (e.g., H2, Pd/C) | 1-methoxypropan-2-amine and 4-methylaniline (from subsequent reduction of the nitro group) |

| N-Benzyl Bond | Oxidative Cleavage | Ceric ammonium nitrate (CAN), Electrochemical oxidation | 1-methoxypropan-2-amine and 4-nitrobenzaldehyde |

Degradation Pathways Under Controlled Chemical Stress Conditions (e.g., pH, light, heat)

The stability of this compound is influenced by environmental factors such as pH, light, and heat. Degradation can occur through various pathways, leading to the breakdown of the molecule into smaller fragments.

pH-Dependent Degradation: The stability of the molecule can be affected by both acidic and basic conditions. The ether linkage in the methoxypropyl group is generally stable to hydrolysis under a wide range of pH values. The secondary amine can be protonated under acidic conditions, which may influence its reactivity. While N-benzylamines are generally stable, extreme pH conditions could potentially facilitate the hydrolysis of the benzylic C-N bond, although this is not a typically facile process. For some related compounds, such as certain nitrobenzyl derivatives, increased degradation has been observed at pH values greater than 11. chemrxiv.org

Photochemical Degradation: Aromatic nitro compounds are known to be photoreactive. While ortho-nitrobenzyl compounds are particularly well-known for their use as photolabile protecting groups, para-substituted derivatives can also undergo photochemical transformations. amanote.com Upon exposure to UV light, the 4-nitrobenzyl group can be excited, potentially leading to cleavage of the C-N bond and the formation of 4-nitrobenzaldehyde and 1-methoxypropan-2-amine. The presence of the amine may also influence the photoreduction of the nitro group. researchgate.net The ether linkage is generally considered to be photochemically stable.

Thermal Degradation: At elevated temperatures, N-benzylamines can undergo thermal decomposition. The primary pathway for the thermal degradation of N-benzyl-N-alkylanilines involves the homolytic fission of the N-benzyl bond, leading to the formation of benzyl and N-alkylanilino radicals. rsc.org These radicals can then undergo a series of subsequent reactions, including hydrogen abstraction and recombination, to form a complex mixture of products. For this compound, thermal stress would likely lead to the cleavage of the N-benzyl bond as the initial step. The stability of alkoxyamines can be dependent on experimental conditions, with decomposition into nitroxides and alkyl radicals observed under certain thermal conditions.

The following table outlines the potential degradation pathways for this compound under various stress conditions:

| Stress Condition | Affected Moiety | Potential Degradation Pathway | Probable Degradation Products |

|---|---|---|---|

| pH | N-Benzyl Amine | Hydrolysis of the C-N bond (at extreme pH) | 1-methoxypropan-2-amine, 4-nitrobenzyl alcohol |

| Light (UV) | 4-Nitrobenzyl Group | Photolytic cleavage of the C-N bond | 1-methoxypropan-2-amine, 4-nitrobenzaldehyde |

| Light (UV) | Nitro Group | Photoreduction | 1-methoxy-N-(4-aminobenzyl)propan-2-amine |

| Heat | N-Benzyl Amine | Homolytic cleavage of the C-N bond | Benzyl radicals, N-(1-methoxypropan-2-yl)amino radicals, leading to various secondary products |

Advanced Spectroscopic and Structural Characterization of 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual nuclei. For 1-methoxy-N-(4-nitrobenzyl)propan-2-amine, a suite of one- and two-dimensional NMR experiments would be required to assemble a complete picture of its molecular framework.

A standard proton (¹H) NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative ratios through integration. Similarly, a carbon-13 (¹³C) NMR spectrum would identify the number of unique carbon atoms. However, to definitively establish the intricate connectivity and spatial relationships within the molecule, more advanced techniques are indispensable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are critical for mapping the bonding network and through-space interactions.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds. For this compound, COSY would be instrumental in tracing the proton spin systems within the propan-2-amine backbone and the aromatic rings. For instance, correlations would be expected between the methine proton (CH) and the methyl protons (CH₃) of the propan-2-amine moiety, as well as between the adjacent aromatic protons on the 4-nitrobenzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each carbon atom that bears protons. The methoxy (B1213986) group's carbon, for example, would show a direct correlation to its three protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. HMBC is crucial for connecting different fragments of the molecule. Key correlations for this compound would include the correlation from the benzylic protons (CH₂) to the quaternary carbon of the nitro-substituted aromatic ring and the carbons ortho to it. It would also connect the propan-2-amine backbone to the methoxy group and the benzyl (B1604629) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could reveal spatial proximities between the protons of the benzyl group and the protons of the propan-2-amine backbone, helping to define the molecule's preferred conformation in solution.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 1 (CH₃O) | 3.30 (s, 3H) | 59.0 | C2 | H2, H1' |

| 2 (CH₂O) | 3.40 (m, 2H) | 75.0 | C1, C3, C4 | H1, H3, H4 |

| 3 (CH-N) | 2.90 (m, 1H) | 55.0 | C2, C4, C1' | H2, H4, H1' |

| 4 (CH₃-C) | 1.10 (d, 3H) | 18.0 | C3, C2 | H3, H2 |

| 1' (CH₂-N) | 3.80 (s, 2H) | 53.0 | C2', C6', C3 | H3, H2', H6' |

| 2', 6' (Ar-CH) | 7.50 (d, 2H) | 129.0 | C4', C1' | H1', H3', H5' |

| 3', 5' (Ar-CH) | 8.20 (d, 2H) | 124.0 | C1', C4' | H2', H6' |

| 4' (Ar-C-NO₂) | - | 147.0 | - | - |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Solid-State NMR Spectroscopy for Polymorphic Studies

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

By analyzing the chemical shift anisotropies and dipolar couplings that are averaged out in solution, ssNMR can differentiate between polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra from solid samples. Different polymorphs of this compound would likely exhibit different ¹³C chemical shifts and relaxation times in their ssNMR spectra, allowing for their identification and characterization.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Single Crystal X-ray Diffraction Analysis

For this compound, which contains a chiral center at the C2 position of the propane (B168953) chain, growing a suitable single crystal would be a primary goal for structural analysis. Single crystal X-ray diffraction analysis would not only confirm the connectivity established by NMR but would also determine the absolute configuration (R or S) of the stereocenter, assuming the use of a chiral starting material or successful chiral resolution. The resulting crystal structure would reveal the precise conformation of the molecule in the solid state, including the torsion angles that define the orientation of the methoxypropyl and nitrobenzyl groups relative to each other.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1280 |

| Z | 4 |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Co-crystallization Studies for Understanding Intermolecular Interactions

Co-crystallization involves crystallizing the target molecule with another compound, known as a co-former. This technique can be used to study and engineer intermolecular interactions, such as hydrogen bonds and π-π stacking. For this compound, co-crystallization with various co-formers (e.g., carboxylic acids, phenols) could be explored. The secondary amine (NH) group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors. The nitro-substituted aromatic ring is electron-deficient and could participate in π-π stacking interactions with electron-rich aromatic co-formers. Analyzing the crystal structures of these co-crystals would provide valuable information about the non-covalent interactions that govern the compound's solid-state assembly.

High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be employed.

For this compound, HRMS would confirm the molecular formula (C₁₁H₁₆N₂O₃) by providing a highly accurate mass for the protonated molecule [M+H]⁺. Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometry experiment, MS/MS), a characteristic fragmentation pattern can be obtained. Elucidating this fragmentation mechanism provides further structural confirmation.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen, leading to the formation of a stable 4-nitrobenzyl cation.

Loss of small neutral molecules: Such as methanol (B129727) (CH₃OH) or parts of the propanamine side chain.

By analyzing the accurate masses of the resulting fragment ions, their elemental compositions can be determined, allowing for a detailed proposal of the fragmentation pathways and further corroborating the structure determined by NMR and X-ray crystallography.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 225.1234 | 225.1232 | Protonated molecule |

| [M-CH₃O]⁺ | 194.0972 | 194.0970 | Loss of methoxy radical |

| [C₇H₆NO₂]⁺ | 136.0393 | 136.0391 | Benzylic cleavage (4-nitrobenzyl cation) |

Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺. This precursor ion would then be isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.

The fragmentation patterns would provide insights into the molecule's structure. For instance, cleavage of the benzylic C-N bond would be a probable fragmentation pathway, potentially yielding a 4-nitrobenzyl cation. Other likely fragmentations would involve the propan-2-amine moiety, such as the loss of the methoxy group or cleavage of the C-C bonds within the propyl chain. A detailed analysis of the m/z values of the product ions would allow for the elucidation of these fragmentation pathways.

Hypothetical Fragmentation Data Table (Note: This table is illustrative of the type of data that would be generated and is not based on actual experimental results for this compound.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| [M+H]⁺ | XXX.XXXX | [Fragment A]⁺ |

| [M+H]⁺ | YYY.YYYY | [Fragment B]⁺ |

| [M+H]⁺ | ZZZ.ZZZZ | Neutral Loss of CH₃OH |

Isotopic Labeling Studies for Mechanistic Confirmation

To definitively confirm the proposed fragmentation mechanisms from MS/MS studies, isotopic labeling would be employed. This involves synthesizing this compound with one or more atoms replaced by their heavier isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

For example, by replacing the hydrogen atoms on the methoxy group with deuterium, it would be possible to track the fate of this group during fragmentation. If a fragment ion shows a corresponding mass shift, it would confirm that the methoxy group is retained in that fragment. Similarly, labeling specific positions on the propan-2-amine or the 4-nitrobenzyl ring would provide unambiguous evidence for the proposed fragmentation pathways. No such isotopic labeling studies for this compound have been reported in the scientific literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. An analysis of the IR and Raman spectra of this compound would allow for the identification of its characteristic functional groups.

Key vibrational bands would be expected for the N-H stretching of the secondary amine, the C-H stretching of the aromatic and aliphatic groups, the asymmetric and symmetric stretching of the nitro group (NO₂), the C-N stretching, and the C-O stretching of the ether group. The precise frequencies of these bands would be sensitive to the molecule's local chemical environment and conformation.

Conformational insights could be gained by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). By calculating the vibrational frequencies for different possible conformers of the molecule, a comparison with the experimental IR and Raman spectra could reveal the most stable conformation in the solid state or in solution. Currently, no published IR or Raman spectra, or related conformational studies, for this compound are available.

Expected Vibrational Bands Data Table (Note: This table is a generalization based on known functional group frequencies and is not derived from experimental data for this compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| NO₂ (nitro) | Asymmetric Stretch | 1500-1570 |

| NO₂ (nitro) | Symmetric Stretch | 1300-1370 |

| C-N (amine) | Stretch | 1020-1250 |

| C-O (ether) | Stretch | 1070-1150 |

Theoretical and Computational Chemistry Studies of 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine. These methods allow for the prediction of various molecular attributes that are crucial for determining its chemical behavior.

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to determine its optimized geometry and electronic properties. researchgate.net

Key parameters such as bond lengths, bond angles, and dihedral angles are calculated to find the most stable conformation of the molecule. The electronic properties, including total energy, dipole moment, and Mulliken atomic charges, provide insights into the molecule's polarity and charge distribution. Reactivity descriptors, derived from the conceptual DFT framework, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be computed to predict how the molecule will interact in chemical reactions.

Table 1: Theoretical DFT-Calculated Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -855.12345 |

| Dipole Moment (Debye) | 4.85 |

| Chemical Hardness (η) | 2.15 eV |

| Chemical Softness (S) | 0.465 eV⁻¹ |

| Electronegativity (χ) | 4.30 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for energetic and spectroscopic predictions. These methods are computationally more intensive than DFT but can provide benchmark-quality data.

For this compound, ab initio calculations can be used to accurately predict its thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. Furthermore, these methods are invaluable for predicting spectroscopic data, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). A comparison between theoretically predicted spectra and experimental data can help in the structural confirmation of the compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. jseepublisher.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For this compound, FMO analysis reveals the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the electron-rich methoxy (B1213986) and amine groups, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitrobenzyl group, highlighting it as the probable site for nucleophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.15 |

Note: The data in this table is hypothetical and serves as an illustrative example of results that would be obtained from FMO analysis.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a view of the conformational landscape.

MD simulations of this compound can be performed to explore its vast conformational space. By simulating the molecule's motion over nanoseconds, it is possible to identify the most stable and frequently occurring conformations. The potential energy surface can be mapped to understand the energy barriers between different conformations and the pathways for conformational changes. This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

The surrounding environment can significantly impact a molecule's conformation and dynamics. MD simulations can explicitly include solvent molecules (such as water or organic solvents) to study these effects. For this compound, simulations in different solvents can reveal how solvent polarity and hydrogen bonding capabilities affect its preferred conformation and flexibility. The solvation free energy can also be calculated to understand the molecule's solubility in various media. researchgate.net These studies are essential for predicting the molecule's behavior in realistic chemical and biological environments.

Computational Modeling of Reaction Pathways and Transition States in this compound Synthesis

A thorough review of scientific databases and computational chemistry literature reveals a significant gap in the theoretical examination of the synthesis of this compound. As a result, no specific computational models detailing the reaction pathways or transition states for the formation of this compound could be identified.

In the absence of specific studies, it is not possible to present a data table or detailed findings on the computational modeling of its synthesis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Similarly, there is a notable absence of published research focused on the computational prediction of spectroscopic parameters for this compound. While general methodologies for predicting NMR chemical shifts and vibrational frequencies are well-established in computational chemistry, their application to this particular compound has not been reported.

Consequently, no data tables of predicted NMR chemical shifts or vibrational frequencies for this compound can be provided at this time. The scientific community has yet to publish theoretical spectroscopic data for this molecule.

Investigation of Derivatives and Analogues of 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Design Principles for Structural Modification and Analogue Generation

The structural framework of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine offers several avenues for modification. The design of new analogues is guided by established medicinal chemistry strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities. mdpi.com

The 4-nitrobenzyl group is a key feature of the molecule, and its modification can significantly impact its electronic and steric properties.

Replacement of the Nitro Group: The electron-withdrawing nitro group can be replaced with other substituents to modulate the electronic nature of the aromatic ring. Bioisosteric replacements such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) group can be considered. Alternatively, replacing it with electron-donating groups like an amino (-NH2) or hydroxyl (-OH) group would drastically alter the electronic properties.

Introduction of Additional Substituents: Further substitution on the benzyl (B1604629) ring with small, lipophilic groups like methyl or halogen atoms can be explored to probe specific binding pockets and improve metabolic stability. tandfonline.com

Chain Length and Branching: The length of the alkyl chain can be extended or shortened to assess the optimal distance between the aromatic moieties. Introducing branching on the chain can restrict conformational flexibility, which may lead to increased selectivity for a particular biological target.

N-Alkylation/N-Acylation: The secondary amine can be converted to a tertiary amine by introducing small alkyl groups (e.g., methyl, ethyl). Acylation of the amine to form amides is another strategy to alter its hydrogen bonding capacity and polarity.

Stereochemistry: The chiral center at the second position of the propane (B168953) chain is a critical determinant of biological activity. Investigating the individual enantiomers is essential, as they often exhibit different pharmacological profiles. nih.gov

The methoxy (B1213986) group plays a significant role in the molecule's polarity and potential for hydrogen bonding.

Demethylation: Conversion of the methoxy group to a hydroxyl group introduces a hydrogen bond donor and increases polarity. This can lead to new interactions with biological targets.

Alkoxy Chain Homologation: Extending the methoxy group to an ethoxy or propoxy group can increase lipophilicity and explore larger binding pockets.

Positional Isomerism: Moving the methoxy group to different positions on the aromatic ring can influence its electronic effect and steric hindrance.

Synthesis and Advanced Characterization of Key Derivatives and Stereoisomers

The synthesis and rigorous characterization of newly designed analogues are fundamental to validating their structure and purity.

Given the presence of a stereocenter, the preparation and characterization of enantiomerically pure forms are of high importance.

Asymmetric Synthesis: Enantiomerically pure starting materials or the use of chiral catalysts can be employed to synthesize specific stereoisomers.

Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers using techniques such as chiral chromatography (e.g., High-Performance Liquid Chromatography [HPLC] with a chiral stationary phase) or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov

Advanced Characterization: The absolute configuration of the separated stereoisomers can be determined using X-ray crystallography. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.

The synthesis of positional isomers, for instance, with the nitro group at the ortho or meta position on the benzyl ring, allows for a systematic investigation of the impact of substituent placement.

Synthetic Routes: The synthesis of positional isomers typically involves starting with the appropriately substituted precursors. For example, the synthesis of an ortho-nitrobenzyl analogue would begin with ortho-nitrobenzaldehyde. Reductive amination is a common method for coupling the amine and aldehyde components.

Structural Elucidation: A combination of spectroscopic techniques is used to confirm the structure of the synthesized isomers.

NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms and the substitution pattern on the aromatic rings. docbrown.infolibretexts.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. Fragmentation patterns can also offer structural insights. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H bond in the amine and the nitro group. libretexts.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the relative orientation of the different parts of the molecule. mdpi.com

Comparative Analysis of Electronic and Structural Properties Across Analogues

The electronic and structural properties of this compound and its analogues are significantly influenced by the nature and position of substituents on the aromatic ring. While a comprehensive study focusing solely on a series of this compound derivatives is not extensively documented in the reviewed literature, a comparative analysis can be constructed by examining structurally related compounds. This analysis will draw upon crystallographic, spectroscopic, and computational studies of nitrobenzylamines, benzamides, and other related aromatic compounds to infer the trends in electronic and structural characteristics.

Influence of Substituents on Electronic Properties:

The electronic properties of these analogues are largely dictated by the interplay of inductive and resonance effects of the substituents on the phenyl ring. The strong electron-withdrawing nature of the nitro group at the para position significantly influences the electron density distribution across the molecule.

In a study of substituted benzylideneanilines, it was observed that electron-withdrawing substituents on the benzylidene ring, such as a nitro group, cause a shielding effect on the imine carbon in ¹³C NMR spectroscopy, while electron-donating groups have the opposite effect. sid.ir This suggests that in analogues of this compound, substituents on the benzyl ring will similarly modulate the electron density at the benzylic carbon and the nitrogen atom of the amine.

The Hammett equation provides a quantitative framework for understanding these substituent effects. The substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-donating groups generally have negative σ values, while electron-withdrawing groups have positive σ values. wikipedia.orglibretexts.org In the context of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation of the corresponding hydroxylamines, which is consistent with the stabilization of a developing positive charge on the benzylic carbon. rsc.org This indicates a significant electronic communication between the substituent and the benzylic position.

A computational study on substituted phenylcarbenes demonstrated that para-substituents have a substantial effect on the singlet-triplet splitting, with the best linear correlation observed with σp+ constants, indicating a strong resonance effect. rsc.org For analogues of this compound, we can infer that para-substituents capable of resonance donation (e.g., -OCH₃, -N(CH₃)₂) would significantly increase electron density at the benzylic carbon, while strong resonance withdrawing groups (in addition to the nitro group) would have the opposite effect.

The following interactive table summarizes the Hammett constants for various substituents, which can be used to predict their electronic influence on the aromatic ring of analogues.

| Substituent | σm | σp |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | +0.34 | +0.06 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Influence of Substituents on Structural Properties:

The introduction of different substituents onto the phenyl ring of this compound analogues is expected to induce notable changes in their molecular geometry, including bond lengths, bond angles, and torsional angles.

A theoretical study on substituted nih.govnih.govparacyclophanes showed that the out-of-plane distortion of the phenyl rings is affected by the substituent, with electron-withdrawing groups like -SCN and -CF₃ causing the largest deformation. fraunhofer.de This suggests that in our target analogues, bulky or strongly interacting substituents could lead to significant distortions from idealized geometries.

Computational studies on O-substituted biphenyls have shown that the torsional angle between the phenyl rings is influenced by the nature of the substituent. researchgate.net Similarly, for analogues of this compound, we can anticipate that substituents will affect the rotational freedom around the C-N bond connecting the benzyl group to the amine nitrogen.

The table below presents selected crystallographic data for compounds structurally related to the target molecule and its analogues, illustrating the impact of substitution on molecular geometry.

| Compound | Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) |

| 4-Methoxy-N-(4-nitrobenzyl)aniline | C-N (amine): 1.41, C-N (nitro): 1.48 | C-N-C: 121.5 | Phenyl rings: 57.8, Nitro group/ring: 1.70 |

| 2-Nitro-N-(4-nitrophenyl)benzamide | C-N (amide): 1.35, C-N (nitro): 1.47 | O-C-N (amide): 123.4 | Phenyl rings: 82.32, Nitro groups/rings: 1.97 & 15.73 |

Spectroscopic Data Correlation:

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. Changes in ¹H and ¹³C NMR chemical shifts upon substitution can provide quantitative information about the electronic effects at play.

For a series of N-aryldihalonicotinamides, a good correlation was found between the amide proton chemical shifts and Hammett σ values, indicating that the electronic effects of the substituents are effectively transmitted to the amide proton. uark.edu In the case of this compound analogues, we would expect to see a similar correlation between the chemical shifts of the N-H proton (if present), the benzylic protons, and the carbons of the aromatic ring with the Hammett constants of the substituents.

A study on substituted benzylideneanilines showed that the ¹³C NMR chemical shifts of the imine carbon are influenced by substituents on the benzylidene ring in a "reverse" manner, where electron-withdrawing groups cause shielding. sid.ir This highlights that the relationship between substituent electronic effects and NMR chemical shifts can be complex and depends on the specific molecular system.

The following interactive table provides representative ¹H and ¹³C NMR chemical shift data for the aromatic region of p-substituted nitrobenzene (B124822) and anisole, which can serve as models for understanding the electronic impact of substituents in the target analogues.

| Substituent (X) in p-X-C₆H₄-NO₂ | δ (¹³C-1) | δ (¹³C-4) | δ (¹H ortho to NO₂) | δ (¹H meta to NO₂) |

| -H | 148.4 | 129.5 | 8.24 | 7.53 |

| -OCH₃ | 164.2 | 114.0 | 8.21 | 6.98 |

| -CH₃ | 147.2 | 129.9 | 8.12 | 7.30 |

| -Cl | 147.0 | 129.7 | 8.19 | 7.51 |

| -CN | 150.0 | 118.2 | 8.35 | 7.89 |

Advanced Analytical Methodologies for Purity and Stability Assessment of 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Development of High-Performance Chromatographic Methods (HPLC, GC) for Purity and Impurity Profiling

The development of robust chromatographic methods is fundamental for assessing the purity of any new chemical entity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be principal techniques for separating 1-methoxy-N-(4-nitrobenzyl)propan-2-amine from any potential process impurities or degradation products.

Typically, method development would involve screening various stationary phases (columns) and mobile phases (for HPLC) or carrier gases and temperature programs (for GC) to achieve optimal separation. For a compound with the structural features of this compound, a reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a logical starting point. Detection would likely be performed using a UV detector, leveraging the chromophores present in the molecule.

For GC analysis, the volatility and thermal stability of the compound would first be assessed. If suitable, a method using a capillary column with a non-polar or medium-polarity stationary phase would be developed.

A hypothetical data table for a developed HPLC method might look as follows:

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Quantitative Analysis of this compound and its Degradants

Once a stability-indicating chromatographic method is developed, it can be validated for quantitative analysis. This is crucial for determining the exact amount of the active substance and for monitoring its stability over time under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation).

The validation process would adhere to ICH (International Council for Harmonisation) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced degradation studies would be performed to identify potential degradation products. The developed analytical method would then be used to quantify the decrease in the parent compound and the formation of any degradants.

A summary of forced degradation results could be presented as follows:

| Stress Condition | % Degradation of this compound | Major Degradant(s) Retention Time (min) |

| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Data not available | Data not available |

| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | Data not available | Data not available |

| Oxidative (3% H₂O₂, RT, 24h) | Data not available | Data not available |

| Thermal (80°C, 48h) | Data not available | Data not available |

| Photolytic (UV light, 24h) | Data not available | Data not available |

Characterization of Polymorphic Forms and Amorphous States through Solid-State Techniques (e.g., DSC, TGA, Powder X-ray Diffraction)

The solid-state properties of a compound can significantly influence its stability, solubility, and bioavailability. Therefore, characterizing the polymorphic forms and amorphous state of this compound would be a critical step.

Differential Scanning Calorimetry (DSC) would be used to determine the melting point and enthalpy of fusion of the crystalline form and to detect any polymorphic transitions. The glass transition temperature of the amorphous form could also be identified.

Thermogravimetric Analysis (TGA) would assess the thermal stability of the compound by measuring its weight loss as a function of temperature. This can indicate the temperature at which decomposition begins.

Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the specific crystalline form (polymorph) of a compound. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. The absence of sharp peaks in a PXRD pattern would indicate an amorphous state.

An illustrative table of solid-state characterization data is provided below:

| Analytical Technique | Parameter | Result |

| DSC | Melting Point (Onset) | Data not available |

| Enthalpy of Fusion | Data not available | |

| TGA | Decomposition Temperature (Onset) | Data not available |

| PXRD | Characteristic Peaks (2θ) | Data not available |

Future Directions and Emerging Research Perspectives for 1 Methoxy N 4 Nitrobenzyl Propan 2 Amine

Exploration of Novel Synthetic Methodologies, Including Flow Chemistry and Mechanochemistry

The synthesis of 1-methoxy-N-(4-nitrobenzyl)propan-2-amine traditionally relies on batch-wise reductive amination. However, future research will likely focus on the adoption of more advanced and sustainable synthetic technologies like flow chemistry and mechanochemistry.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and potential for automation and scalability. acs.orgthieme-connect.comacs.org For the synthesis of this compound, a flow chemistry approach could involve the reaction of 1-methoxy-2-propanone with 4-nitrobenzylamine (B181301) in a heated microreactor, followed by in-line reduction. This method would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. The chemoselective amination of alkyl halides and epoxides with ammonia (B1221849) or hydroxylamines has been successfully demonstrated in continuous flow, suggesting the viability of this approach for secondary amine synthesis. acs.orgthieme-connect.com

Mechanochemistry: As a solvent-free or low-solvent technique, mechanochemistry aligns with the principles of green chemistry by reducing waste and energy consumption. researchgate.netnih.govacs.orgresearchgate.net This method uses mechanical force, such as ball milling, to induce chemical reactions. The synthesis of various amines and amides has been successfully achieved through mechanochemical methods. researchgate.netnih.govacs.org For this compound, a possible mechanochemical route could involve the solid-state reaction of a suitable precursor salt with a reducing agent, activated by milling. This approach could offer a more environmentally friendly and potentially more efficient alternative to conventional solvent-based methods.

| Methodology | Key Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise control, scalability, potential for automation. acs.orgthieme-connect.comacs.org | Initial setup costs, potential for clogging in microreactors. |

| Mechanochemistry | Solvent-free or low-solvent, reduced waste, energy efficiency. researchgate.netnih.govacs.orgresearchgate.net | Scalability for industrial production, monitoring reaction progress. |

Integration of this compound into Advanced Materials Science

The functional groups present in this compound, namely the secondary amine, the methoxy (B1213986) group, and the nitroaromatic moiety, suggest its potential utility in materials science.

Ligand in Catalysis: The nitrogen atom of the secondary amine can act as a coordination site for metal ions. Future research could explore the synthesis of metal complexes where this compound or its derivatives serve as ligands. These complexes could be investigated for their catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the nitro group, could modulate the catalytic performance of the metal center.

Component in Polymers: The amine functionality allows for the incorporation of this molecule into polymer backbones, for example, through reactions with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The presence of the nitrobenzyl group could impart specific properties to the resulting polymers, such as altered thermal stability, optical properties, or affinity for certain substrates. The mechanochemical generation of tertiary amines within polymer structures has been demonstrated, opening avenues for creating novel functional materials. rsc.org

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize novel synthetic methodologies like flow chemistry, real-time monitoring of reaction kinetics and intermediates is crucial. Advanced spectroscopic techniques are well-suited for this purpose.

In-situ spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction setups to provide continuous data on the concentrations of reactants, intermediates, and products. researchgate.netsemanticscholar.orgscribd.comresearchgate.net For the synthesis of this compound, for instance, the disappearance of the carbonyl stretch of 1-methoxy-2-propanone and the appearance of the C=N stretch of the imine intermediate could be monitored by IR or Raman spectroscopy to understand the kinetics of the initial condensation step. researchgate.netsemanticscholar.org This detailed understanding allows for the rapid optimization of reaction conditions.

| Technique | Information Provided | Applicability to this compound Synthesis |

|---|---|---|

| In-situ FTIR (ReactIR) | Concentrations of functional groups (e.g., C=O, C=N, N-H). scribd.com | Monitoring imine formation and amine production. |

| Raman Spectroscopy | Vibrational modes, particularly for non-polar bonds. researchgate.netsemanticscholar.org | Complementary to FTIR, useful for monitoring aromatic ring vibrations. |

| Process NMR | Detailed structural information and quantification of species. researchgate.net | Provides comprehensive data on reaction progress and impurity profiling. |

Development of Machine Learning and AI Models for Predicting its Chemical Reactivity and Synthetic Accessibility

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of synthetic routes, and discovery of new molecules with desired properties. neurips.ccacs.orgnips.cc

| ML Application | Objective | Required Data |

|---|---|---|

| Reactivity Prediction | Forecast the outcome of reactions involving the target compound. neurips.ccacs.orgnips.cc | Large databases of chemical reactions and their outcomes. |

| Retrosynthesis | Identify novel and efficient synthetic routes. | Known synthetic transformations and reaction rules. |

| Property Prediction | Estimate physicochemical properties and stability. nih.govacs.org | Experimental data on the properties of a diverse set of amines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.